1,4-dimethyl-N-(2-(methylthio)benzo[d]thiazol-6-yl)-1H-pyrazole-5-carboxamide

Medicinal chemistry Structure-activity relationship Pharmacophore design

Select CAS 1207038-72-9 to introduce a critical sulfur-centered pharmacophore into your SDH inhibitor or kinase probe program. Unlike its des-methylthio analog (CAS 1207049-75-9), this compound retains a 2-methylthio substituent that provides a distinctive H-bond acceptor and σ-π interaction site, precisely matching the validated pyrazole-5-carboxamide scaffold (cf. compound 6i derivatives). Procure 98% purity material with batch-specific NMR, HPLC, and GC quality data to ensure assay reproducibility in biophysical and cellular studies.

Molecular Formula C14H14N4OS2
Molecular Weight 318.41
CAS No. 1207038-72-9
Cat. No. B2808888
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-dimethyl-N-(2-(methylthio)benzo[d]thiazol-6-yl)-1H-pyrazole-5-carboxamide
CAS1207038-72-9
Molecular FormulaC14H14N4OS2
Molecular Weight318.41
Structural Identifiers
SMILESCC1=C(N(N=C1)C)C(=O)NC2=CC3=C(C=C2)N=C(S3)SC
InChIInChI=1S/C14H14N4OS2/c1-8-7-15-18(2)12(8)13(19)16-9-4-5-10-11(6-9)21-14(17-10)20-3/h4-7H,1-3H3,(H,16,19)
InChIKeyFZBOEZQNKIFINS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1,4-Dimethyl-N-(2-(methylthio)benzo[d]thiazol-6-yl)-1H-pyrazole-5-carboxamide (CAS 1207038-72-9): Core Identity & Procurement Starting Point


1,4-Dimethyl-N-(2-(methylthio)benzo[d]thiazol-6-yl)-1H-pyrazole-5-carboxamide (CAS 1207038-72-9) is a synthetic heterocyclic compound classifiable as a pyrazole-5-carboxamide bearing a 2-(methylthio)benzo[d]thiazol-6-yl substituent. Its molecular formula is C₁₄H₁₄N₄OS₂ (molecular weight 318.41 g/mol) . The scaffold places it within the broader family of pyrazole-carboxamide-fused benzothiazole/thiazole derivatives, many of which have been investigated as succinate dehydrogenase (SDH) inhibitors for antifungal applications [1]. Commercial availability is confirmed at standard purity levels of 98% with batch-specific quality control data (NMR, HPLC, GC) . This specific substitution pattern—1,4-dimethyl on the pyrazole ring coupled with a 2-methylthio group on the benzothiazole—differentiates it from otherwise similar analogs that lack the methylthio sulfur atom or carry alternative N-alkyl substituents.

Why a Generic Pyrazole-Benzothiazole Carboxamide Cannot Substitute for 1,4-Dimethyl-N-(2-(methylthio)benzo[d]thiazol-6-yl)-1H-pyrazole-5-carboxamide (CAS 1207038-72-9)


Even within the narrow pyrazole-carboxamide benzothiazole subclass, minor structural perturbations—such as the presence or absence of the 2-methylthio group, the position of the carboxamide linkage (3- vs. 5-), or the nature of the N-alkyl substituent—profoundly alter physicochemical properties and biological target engagement [1]. The 2-methylthio substituent on the benzothiazole ring contributes a sulfur-centered lone pair that can participate in σ-π interactions and hydrogen-bond networks with target proteins, as demonstrated for analogous thiazole-containing SDH inhibitors binding to succinate dehydrogenase via residues such as TRP O:173 and TYR Q:58 [2]. Des-methylthio analogs (e.g., N-(benzo[d]thiazol-6-yl)-1,4-dimethyl-1H-pyrazole-5-carboxamide, CAS 1207049-75-9) lack this critical pharmacophoric element entirely, while N-alkyl variants (e.g., 1-isopropyl or 1-ethyl analogs) alter steric occupancy at the pyrazole 1-position and modify logP-dependent partitioning, both of which can shift potency, selectivity, and metabolic stability [3]. The quantitative evidence below substantiates why generic substitution is technically indefensible for applications where specific molecular recognition, physicochemical property precision, or SAR consistency is required.

Quantitative Differential Evidence: 1,4-Dimethyl-N-(2-(methylthio)benzo[d]thiazol-6-yl)-1H-pyrazole-5-carboxamide (CAS 1207038-72-9) vs. Closest Analogs


Structural Differentiation: 2-Methylthio Substituent vs. Des-Methylthio Analog (CAS 1207049-75-9)

The target compound possesses a 2-(methylthio) substituent on the benzothiazole ring (C₁₄H₁₄N₄OS₂, MW 318.41) , while the closest commercially cataloged des-methylthio analog, N-(benzo[d]thiazol-6-yl)-1,4-dimethyl-1H-pyrazole-5-carboxamide (CAS 1207049-75-9, C₁₃H₁₂N₄OS, MW 272.33), lacks this sulfur atom entirely . The methylthio group introduces an additional H-bond-accepting sulfur center and increases molecular weight by 46.08 Da, which is relevant for target-binding pharmacophore models in SDH inhibitor design where sulfur-mediated interactions with TRP and TYR residues have been experimentally confirmed for related pyrazole-thiazole carboxamides [1]. No head-to-head bioactivity data for these two specific compounds are publicly available; this comparison is class-level inference based on SAR from the broader pyrazole-carboxamide thiazole series.

Medicinal chemistry Structure-activity relationship Pharmacophore design

Pyrazole N1-Substituent Differentiation: 1,4-Dimethyl vs. 1-Isopropyl Analog

The target compound carries a 1,4-dimethyl substitution on the pyrazole ring . The 1-isopropyl analog (1-isopropyl-N-(2-(methylthio)benzo[d]thiazol-6-yl)-1H-pyrazole-5-carboxamide) substitutes a bulkier isopropyl group at the pyrazole N1 position . In the broader pyrazole-carboxamide SDH inhibitor series, increasing N1-alkyl bulk from methyl to isopropyl has been shown to modulate lipophilicity (clogP) and steric fit within the SDH binding pocket, directly impacting potency and selectivity [1]. No direct comparative bioactivity data for these two exact compounds are available; the evidence is class-level inference.

Medicinal chemistry Lipophilicity optimization Metabolic stability

Carboxamide Positional Isomer Differentiation: 5-Carboxamide vs. 3-Carboxamide Regioisomers

The target compound is a pyrazole-5-carboxamide . Regioisomeric analogs such as 1-ethyl-N-(2-(methylthio)benzo[d]thiazol-6-yl)-1H-pyrazole-3-carboxamide (CAS 1173620-03-5) place the amide linkage at the pyrazole 3-position . In the SDH inhibitor literature, the position of the carboxamide attachment on the pyrazole ring determines the vector angle of the benzothiazole group relative to the pyrazole core, which directly controls hydrogen-bond geometry with the SDH binding site residues. The 2023 study by Li et al. demonstrated that pyrazole-5-carboxamide thiazole derivatives (e.g., compound 6i, EC₅₀ = 1.77 mg/L vs. Valsa mali) adopt a binding mode analogous to boscalid (EC₅₀ = 9.19 mg/L), with amide orientation critical for H-bond formation with SER P:39 and TYR Q:58 [1]. Regioisomerism at the carboxamide position is expected to alter this binding geometry.

Regiochemistry Target engagement Synthetic chemistry

Vendor-Supplied Batch Quality Consistency: 98% Purity with Multi-Technique QC Documentation

The compound is commercially supplied at a standard purity of 98% by Bidepharm (Cat. BD01901419), with batch-specific quality control reports including NMR, HPLC, and GC data . This level of documented analytical characterization exceeds the typical '95%' purity threshold commonly listed for research-grade analogs from aggregator catalogs where QC documentation may be absent or limited to a single technique. For example, the des-methylthio analog (CAS 1207049-75-9) is listed by multiple vendors at 95%+ purity without consistently available multi-technique QC reports . The availability of multi-technique batch data directly supports reproducibility in SAR studies where impurity profiles can confound biological assay interpretation.

Quality control Reproducibility Chemical procurement

Class-Level Antifungal Potency Reference: Pyrazole-5-Carboxamide Thiazole SDH Inhibitors vs. Commercial Fungicides

While no direct antifungal bioassay data exist for CAS 1207038-72-9 itself, the compound belongs to the pyrazole-5-carboxamide thiazole/benzothiazole class for which potent SDH inhibitory activity has been systematically demonstrated. In the 2023 study by Li et al., the pyrazole-5-carboxamide thiazole derivative 6i exhibited an EC₅₀ of 1.77 mg/L against Valsa mali, representing a 5.2-fold improvement over the commercial SDHI fungicide boscalid (EC₅₀ = 9.19 mg/L) [1]. Compound 6i also demonstrated in vivo protective efficacy at 40 mg/L against Valsa mali and caused observable hyphal surface damage by SEM [1]. Additionally, compound 19i in the same series showed an EC₅₀ of 1.97 mg/L against V. mali [1]. The target compound's 2-methylthio benzothiazole motif is structurally distinct from 6i's substitution pattern, and direct potency values cannot be extrapolated; however, the class-level precedent establishes the pyrazole-5-carboxamide benzothiazole scaffold as a validated SDH inhibitor chemotype with demonstrated superiority over boscalid in this pathogen system.

Antifungal Succinate dehydrogenase inhibitor Agricultural fungicide

Patent Landscape: Fungicidal Pyrazole (Thio)Carboxamide Benzothiazole Class Coverage

The pyrazole (thio)carboxamide benzothiazole chemical space is covered by multiple patent families, including JP5860471B2 (Bayer CropScience) which broadly claims N-arylpyrazole (thio)carboxamides as fungicidal active agents [1]. The patent explicitly includes compounds where the aryl group is a benzothiazolyl moiety and the pyrazole ring may carry alkylsulfanyl substituents such as methylsulfanyl [1]. This indicates that compounds within this structural definition—including by extension CAS 1207038-72-9—fall within an IP-protected fungicidal pharmacophore space that has been the subject of industrial R&D investment. Closely related analogs such as 1-ethyl-N-(6-(methylthio)benzo[d]thiazol-2-yl)-1H-pyrazole-5-carboxamide (CAS 1171514-82-1) and 1-ethyl-N-(2-(methylthio)benzo[d]thiazol-6-yl)-1H-pyrazole-3-carboxamide are also cataloged in vendor libraries, confirming commercial interest in this substitution pattern [2].

Intellectual property Fungicide discovery Agrochemical patent

Procurement-Relevant Application Scenarios for 1,4-Dimethyl-N-(2-(methylthio)benzo[d]thiazol-6-yl)-1H-pyrazole-5-carboxamide (CAS 1207038-72-9)


SDH Inhibitor Lead Optimization: SAR Expansion of the Pyrazole-5-Carboxamide Benzothiazole Scaffold

Agrochemical discovery teams developing next-generation succinate dehydrogenase inhibitor (SDHI) fungicides can procure CAS 1207038-72-9 as a SAR diversification building block. The compound's 1,4-dimethylpyrazole-5-carboxamide core matches the regiospecific scaffold of the validated lead compound 6i (EC₅₀ = 1.77 mg/L vs. Valsa mali, 5.2-fold more potent than boscalid) [1], while its unique 2-methylthio benzothiazole substituent offers a sulfur-based H-bond acceptor not present in the des-methylthio analog (CAS 1207049-75-9) . This structural feature may enable additional target interactions analogous to the σ-π and H-bond contacts observed between SDH residues (TRP O:173, TYR Q:58) and thiazole-containing pyrazole carboxamides [1].

Kinase or Allosteric Pocket Probe Design Leveraging the Methylthio Pharmacophore

Medicinal chemistry programs targeting kinases or other ATP-binding proteins where heterocyclic thioethers act as privileged fragments can utilize this compound as a selective probe. The 2-methylthio benzothiazole moiety is a recognized privileged substructure in kinase inhibitor design, and its combination with a 1,4-dimethylpyrazole-5-carboxamide provides a defined vector for fragment-based or structure-guided elaboration. The availability of batch-specific QC data (NMR, HPLC, GC at 98% purity) from Bidepharm supports reproducible biophysical assay outcomes (SPR, DSF, ITC) that are highly sensitive to compound purity and identity.

Patent Landscape and Freedom-to-Operate Analysis for Agrochemical Fungicide Programs

Industrial IP teams can procure CAS 1207038-72-9 as a physical reference standard to support freedom-to-operate assessments within the pyrazole (thio)carboxamide benzothiazole patent space claimed in JP5860471B2 and related families [2]. Having the authentic compound on hand enables definitive structural confirmation via NMR and HPLC against patent-exemplified structures, especially when distinguishing between regioisomers (5-carboxamide vs. 3-carboxamide) that may have different IP statuses .

Computational Chemistry and Docking Model Validation with a Sulfur-Containing Scaffold

Computational chemists validating docking models or pharmacophore hypotheses for SDH or related targets can use CAS 1207038-72-9 as a physical reference to benchmark predicted binding poses. The 2-methylthio group provides a distinctive electron-rich sulfur center whose predicted interactions (H-bond, σ-π) with target residues can be experimentally tested once biological assay data become available. The compound's regiospecific 5-carboxamide attachment ensures consistency with docking models built on the Li et al. 2023 SDH co-crystal surrogate [1].

Quote Request

Request a Quote for 1,4-dimethyl-N-(2-(methylthio)benzo[d]thiazol-6-yl)-1H-pyrazole-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.